

An In-Depth Technical Guide to 4-Methylpyridine-2,6-diamine

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Compound of Interest					
Compound Name:	4-Methylpyridine-2,6-diamine				
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For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

The chemical compound with the common name **4-Methylpyridine-2,6-diamine** is formally identified under the IUPAC nomenclature as 4-methyl-2,6-pyridinediamine.[1] It is a substituted pyridine derivative, a class of heterocyclic compounds widely utilized as scaffolds in medicinal chemistry and materials science.

Identifier	Value
IUPAC Name	4-methyl-2,6-pyridinediamine[1]
CAS Number	38439-33-7[1][2]
Molecular Formula	C ₆ H ₉ N ₃ [2]
Molecular Weight	123.16 g/mol [1][2]
InChI Key	HUQGLWLBOCSVMD-UHFFFAOYSA-N[1]
Canonical SMILES	CC1=CC(=N)N=C(N)C1

Physicochemical Properties

This section summarizes the key physical and chemical properties of **4-Methylpyridine-2,6-diamine**. These characteristics are fundamental for its application in synthesis, formulation,



and material design.

Property	Value	Source	
Physical Form	Solid[1]	Sigma-Aldrich	
Melting Point	100-102 °C	ChemicalBook[3]	
Boiling Point	312.5 °C at 760 mmHg	Guidechem[4]	
Flash Point	168.5 °C	Guidechem[4]	
Refractive Index	1.647	Guidechem[4]	
Storage Temperature	2-8 °C[1]	Sigma-Aldrich	

Spectroscopic Data

Spectroscopic data is critical for the structural confirmation and quality control of the compound. The following table details the nuclear magnetic resonance (NMR) data for **4-Methylpyridine-2,6-diamine**.[3]

Nucleus	Solvent	Chemical Shift (δ) ppm	Signal Description	Assignment
¹H NMR	DMSO-d ₆	5.46	s, 2H	Pyridine ring H
5.21	s, 4H	NH ₂		
1.95	s, 3H	СН₃	_	
¹³ C{¹H} NMR	DMSO-d ₆	158.7	-	Pyridine ring C
148.1	-	Pyridine ring C		
96.2	-	Pyridine ring C	_	
20.7	-	СНз	_	

Experimental Protocols: Synthesis



Detailed methodologies for the synthesis of **4-Methylpyridine-2,6-diamine** are provided below. These protocols are based on established laboratory procedures.[3]

Method A: From 4-Methylpyridine

This method describes the direct amination of 4-methylpyridine.

Materials:

- 4-Methylpyridine (15 g, 161.1 mmol)
- Sodium amide (27.0 g, 483.3 mmol, 3 equiv.)
- Mineral oil (220 mL)
- Petroleum ether
- Silica gel (100 g)
- 96% Ethanol (130 mL)
- tert-Butyl methyl ether/diisopropyl ether

Procedure:

- Suspend 4-Methylpyridine (15 g) in mineral oil (220 mL) in a suitable reaction vessel.
- Add sodium amide (27.0 g) to the suspension and stir overnight at room temperature.
- Heat the homogeneous suspension to 130 °C and maintain for 15 minutes, observing the onset of hydrogen evolution.
- Continue heating to 200 °C over a period of 30 minutes. The hydrogen release will accelerate, and the mixture will turn black.
- Maintain the reaction at 215 °C for 3 hours. Monitor the reaction for completion by TLC (Eluent: ethyl acetate/methanol/acetic acid, 10:1:0.1).
- Cool the reaction mixture to room temperature.



- Collect the resulting black solid by filtration and wash thoroughly with petroleum ether (5 x 100 mL).
- Carefully add silica gel (100 g) and 96% ethanol (130 mL) to the black solid and evaporate to dryness after 20 minutes.
- Recrystallize the brown residue from a mixture of tert-butyl methyl ether and diisopropyl ether to yield the target compound as gray crystals (Yield: 13.1 g, 66%).[3]

Method B: From 2-Amino-4-methylpyridine

This alternative synthesis starts from the mono-aminated pyridine precursor.

Materials:

- 2-Amino-4-methylpyridine (15 g, 138.7 mmol)
- Sodium amide (16.2 g, 416.1 mmol, 3 equiv.)

Procedure:

- The compound is prepared using a method similar to Method A, utilizing 2-amino-4methylpyridine and sodium amide as the starting materials.
- The reaction yields the target product (13.2 g, 76%).[3]

Applications in Drug Discovery and Materials Science

4-Methylpyridine-2,6-diamine serves as a versatile building block for the synthesis of more complex molecules. Its nitrogen-rich heterocyclic structure makes it valuable in medicinal chemistry and the production of functional materials like dyes. The diamine functionality allows for the construction of stable complexes with metal ions, which is beneficial in catalysis.

Role in the Synthesis of 11β-HSD1 Inhibitors

A key application of **4-Methylpyridine-2,6-diamine** is as a reactant in the preparation of N-(pyridin-2-yl) arylsulfonamides.[3] These compounds have been identified as potent inhibitors



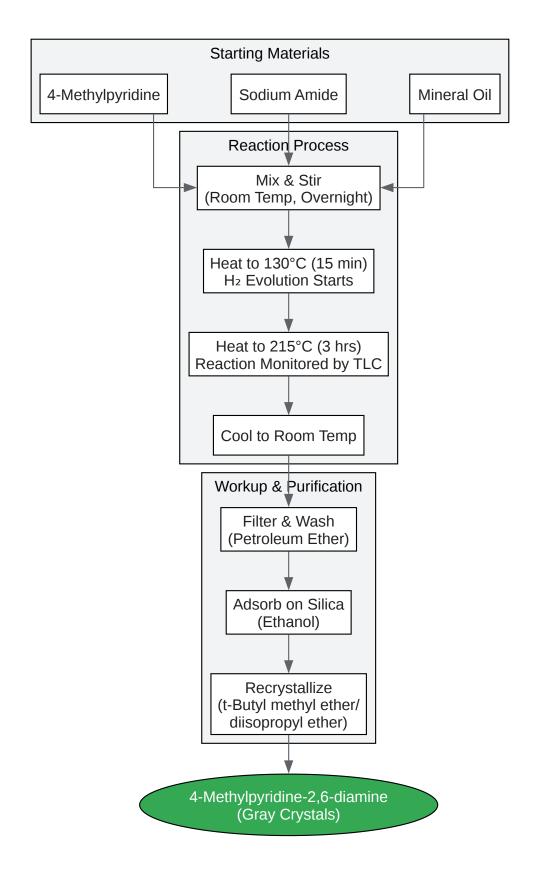
of 11β -hydroxysteroid dehydrogenase type 1 (11β -HSD1).[3] 11β -HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, and its inhibition is a therapeutic target for treating type 2 diabetes and metabolic syndrome.[5][6]

The pyridine core, provided by precursors like **4-Methylpyridine-2,6-diamine**, is a common feature in several series of potent and selective 11β -HSD1 inhibitors.

Visualized Workflows and Relationships

The following diagrams illustrate key processes and relationships involving **4-Methylpyridine-2,6-diamine**.

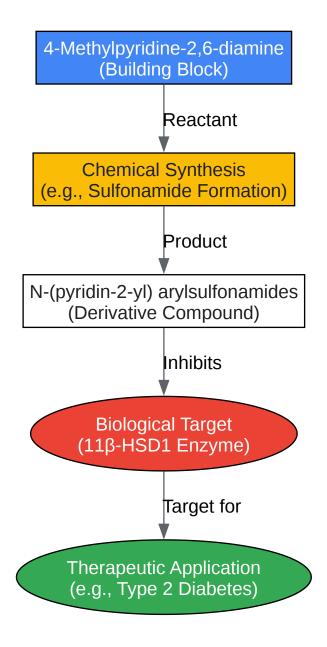




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Caption: Workflow for Synthesis Method A.





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Caption: Role as a building block in drug discovery.

Safety Information

It is crucial to handle **4-Methylpyridine-2,6-diamine** with appropriate safety precautions.

- Signal Word: Danger[1]
- Hazard Pictogram: Corrosion[1]



- Hazard Statement: H314 Causes severe skin burns and eye damage.[1]
- Precautionary Statements:
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
 - P310: Immediately call a POISON CENTER or doctor/physician.[1]

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References

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